2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) explored the synthesis of pyrimidinone derivatives, including those similar to the chemical , demonstrating their potential as antimicrobial agents. These compounds, synthesized from citrazinic acid, exhibited good antibacterial and antifungal activities, suggesting a promising avenue for developing new antimicrobial drugs (Hossan et al., 2012).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Gangjee et al. (2009) designed and synthesized 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential antitumor agents. These compounds, acting as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrated significant antitumor activity, highlighting the chemical's potential in cancer therapy (Gangjee et al., 2009).
Antitumor Activity
Albratty et al. (2017) researched thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including structures similar to the specified chemical, for their antitumor activity. Some of these synthesized compounds showed promising inhibitory effects on different cancer cell lines, suggesting the potential use of such chemicals in developing new anticancer drugs (Albratty et al., 2017).
ACAT-1 Inhibition for Potential Treatment of Diseases
Shibuya et al. (2018) identified a compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). This discovery opens up possibilities for treating diseases involving ACAT-1 overexpression, showcasing the broader therapeutic applications of such chemicals (Shibuya et al., 2018).
Insecticidal Activity Against Cotton Leafworm
Fadda et al. (2017) utilized a compound structurally related to the given chemical as a precursor for synthesizing various heterocycles with demonstrated insecticidal activity against Spodoptera littoralis, a major agricultural pest. This suggests potential applications in developing new insecticidal compounds (Fadda et al., 2017).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety/hazard information related to the compound.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, not all of this information may be available. It’s always a good idea to consult primary literature sources or trusted databases for the most accurate and up-to-date information.
properties
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-16-19(14-20(26)23-13-12-17-8-4-2-5-9-17)21(27)25-22(24-16)28-15-18-10-6-3-7-11-18/h3,6-8,10-11H,2,4-5,9,12-15H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXARQMIFQPXQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.